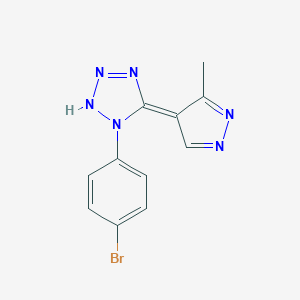
(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole is a novel tetrazole derivative that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers worldwide.
Wirkmechanismus
The mechanism of action of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole involves the binding of the compound to the active site of hCA enzymes. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for various physiological processes. The inhibition of hCA enzymes leads to a decrease in the production of bicarbonate, which can have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole are primarily linked to its inhibition of hCA enzymes. The inhibition of these enzymes can lead to a decrease in the production of bicarbonate, which can affect various physiological processes. For example, the inhibition of hCA enzymes has been linked to the treatment of glaucoma by reducing intraocular pressure. It has also been linked to the treatment of epilepsy by reducing the production of bicarbonate, which can lead to a decrease in neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in lab experiments include its ability to inhibit the activity of hCA enzymes, which can have therapeutic effects. The compound is relatively easy to synthesize and can be obtained in good yields. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water. These limitations need to be addressed to ensure the safe and effective use of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in drug discovery.
Zukünftige Richtungen
There are several future directions for the use of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in drug discovery. One direction is the development of more potent and selective hCA inhibitors based on the structure of this compound. Another direction is the investigation of the therapeutic potential of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in various diseases, including cancer. Additionally, the use of this compound as a tool for studying the role of hCA enzymes in various physiological processes can provide valuable insights into the development of new therapeutics.
Synthesemethoden
The synthesis of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole involves the reaction of 4-bromoacetophenone, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and sodium azide in the presence of copper sulfate pentahydrate and sodium ascorbate. The reaction takes place in dimethyl sulfoxide (DMSO) at 100°C for 24 hours. The resulting product is then purified by column chromatography to obtain pure (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole.
Wissenschaftliche Forschungsanwendungen
(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole has shown potential applications in drug discovery due to its ability to inhibit the activity of certain enzymes. It has been found to inhibit the activity of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII, which are involved in various physiological processes. The inhibition of hCA enzymes has been linked to the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Eigenschaften
Produktname |
(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole |
|---|---|
Molekularformel |
C11H9BrN6 |
Molekulargewicht |
305.13 g/mol |
IUPAC-Name |
(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole |
InChI |
InChI=1S/C11H9BrN6/c1-7-10(6-13-14-7)11-15-16-17-18(11)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,17)/b11-10+ |
InChI-Schlüssel |
BYCRBJDWCSCHHP-ZHACJKMWSA-N |
Isomerische SMILES |
CC\1=NN=C/C1=C\2/N=NNN2C3=CC=C(C=C3)Br |
SMILES |
CC1=NN=CC1=C2N=NNN2C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1=NN=CC1=C2N=NNN2C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B258087.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B258088.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]indoline](/img/structure/B258089.png)


![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)

![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)




